Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro Substituent
In palladium-catalyzed cross-coupling reactions, the aryl bromide in 6-bromo-1,2,3,4-tetrahydronaphthalene demonstrates superior reactivity compared to its chloro analog. The weaker carbon-bromine bond facilitates a more efficient oxidative addition step, a critical advantage for constructing complex molecular architectures [1].
| Evidence Dimension | Bond Dissociation Energy (C-X) |
|---|---|
| Target Compound Data | C-Br: ~68 kcal/mol |
| Comparator Or Baseline | 6-Chloro-1,2,3,4-tetrahydronaphthalene: C-Cl: ~81 kcal/mol |
| Quantified Difference | ~13 kcal/mol lower bond dissociation energy for the bromo derivative |
| Conditions | General cross-coupling conditions (palladium catalyst, base, solvent) |
Why This Matters
This directly translates to milder reaction conditions and higher yields in cross-coupling steps, improving synthetic efficiency and reducing costs.
- [1] Carey, F. A., & Sundberg, R. J. (2007). *Advanced Organic Chemistry: Part A: Structure and Mechanisms*. Springer Science & Business Media. View Source
